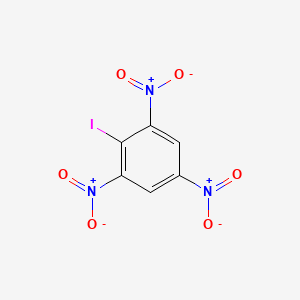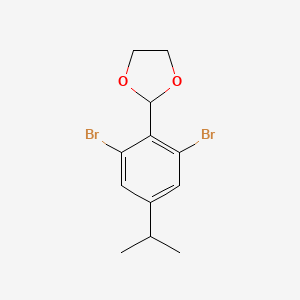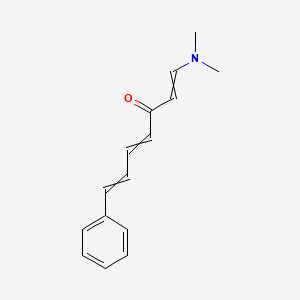
1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Dimethylamino)-7-phenylhepta-1,4,6-trien-3-one is an organic compound known for its unique chemical structure and properties This compound features a dimethylamino group attached to a hepta-trienone backbone with a phenyl group at the seventh position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing an aldehyde with a compound containing an active methylene group in the presence of a base. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol. The presence of a base like piperidine or pyridine facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Knoevenagel condensation reactions. The process is optimized to ensure high yield and purity of the product. This involves careful control of reaction parameters such as temperature, solvent choice, and reaction time. The product is then purified using techniques like recrystallization or chromatography to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
1-(Dimethylamino)-7-phenylhepta-1,4,6-trien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
1-(Dimethylamino)-7-phenylhepta-1,4,6-trien-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds and heterocycles.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. This can lead to the modulation of enzyme activities, receptor binding, and other cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Methylaminoquinolines: Compounds with similar amino group substitutions on a quinoline backbone.
Dimethylaminoquinolines: Compounds with dimethylamino groups on a quinoline ring.
Pyrazole Derivatives: Compounds containing a pyrazole ring with similar functional groups.
Uniqueness
1-(Dimethylamino)-7-phenylhepta-1,4,6-trien-3-one is unique due to its hepta-trienone backbone and the specific positioning of the dimethylamino and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C15H17NO |
|---|---|
分子量 |
227.30 g/mol |
IUPAC名 |
1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one |
InChI |
InChI=1S/C15H17NO/c1-16(2)13-12-15(17)11-7-6-10-14-8-4-3-5-9-14/h3-13H,1-2H3 |
InChIキー |
UBLXAPPOEZMQTH-UHFFFAOYSA-N |
正規SMILES |
CN(C)C=CC(=O)C=CC=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


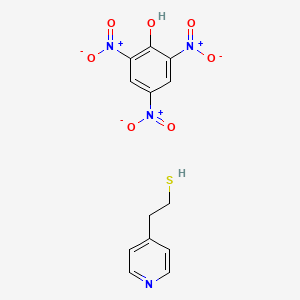
![2-[2-Amino-6-(4-methoxyanilino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14014286.png)
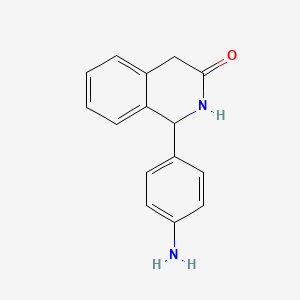
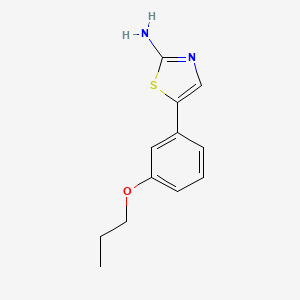
![2-[[4-[3-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)propanoylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14014300.png)
![cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14014306.png)
![[2-(2-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone](/img/structure/B14014314.png)
![Ethanone, 1-[4-(3-methyl-1-triazenyl)phenyl]-](/img/structure/B14014329.png)
![2-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-YL)ethan-1-OL oxalate](/img/structure/B14014337.png)
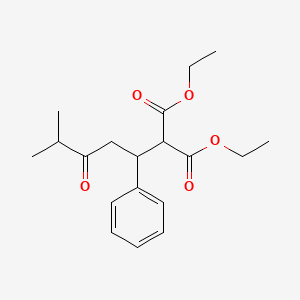
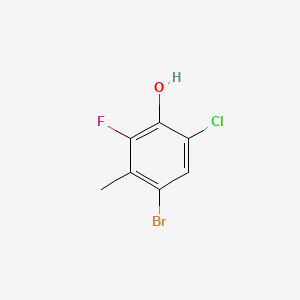
![7-Methyl-5-methylsulfanyltetrazolo[1,5-a]pyrimidine](/img/structure/B14014357.png)
